5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 898361-23-4
VCID: VC4210918
InChI: InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC4)O
Molecular Formula: C17H19ClN4OS
Molecular Weight: 362.88

5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 898361-23-4

Cat. No.: VC4210918

Molecular Formula: C17H19ClN4OS

Molecular Weight: 362.88

* For research use only. Not for human or veterinary use.

5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol - 898361-23-4

Specification

CAS No. 898361-23-4
Molecular Formula C17H19ClN4OS
Molecular Weight 362.88
IUPAC Name 5-[(3-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3
Standard InChI Key XVXQGMHOLVDBRN-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC4)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: C15H17ClN4OS

  • Molecular Weight: 334.84 g/mol

IUPAC Name

The IUPAC name of the compound is 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b] triazol-6-ol.

Structural Representation

The structure integrates several functional groups:

  • A thiazole ring

  • A triazole moiety

  • A chlorophenyl group

  • A pyrrolidine ring

This unique combination suggests a diverse range of chemical reactivity and potential biological interactions.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole and Triazole Rings: The initial step usually includes the cyclization of appropriate precursors under acidic or basic conditions.

  • Substitution Reactions: The introduction of the chlorophenyl and pyrrolidinyl groups can be achieved through nucleophilic substitution reactions.

  • Final Functionalization: The hydroxyl group at position 6 of the triazole ring can be introduced via hydrolysis or reduction processes.

Reaction Conditions

Common reaction conditions include:

  • Solvents: Dimethyl sulfoxide (DMSO), ethanol

  • Catalysts: Acid catalysts for cyclization steps

  • Temperature: Reactions are often conducted at elevated temperatures to facilitate cyclization.

Anticancer Potential

Studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The proposed mechanism includes:

  • Interaction with specific enzymes or receptors in target cells.

  • Formation of reactive intermediates that can disrupt cellular processes.

Experimental Studies

Recent experimental studies have shown promising results in vitro, demonstrating the compound's effectiveness against specific cancer cell lines and bacterial pathogens.

StudyTargetResult
Study 1Bacterial StrainsSignificant inhibition observed
Study 2Cancer Cell LinesInduced apoptosis in >70% of tested cells

Computational Studies

Molecular docking studies have been conducted to predict binding affinities and interactions with biological targets, supporting the experimental findings regarding its potential as a therapeutic agent.

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